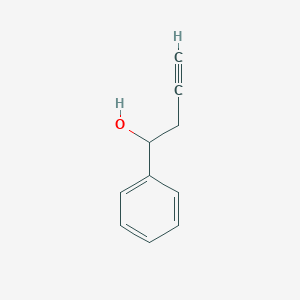
1-Phenylbut-3-yn-1-ol
Cat. No. B167653
Key on ui cas rn:
1743-36-8
M. Wt: 146.19 g/mol
InChI Key: WBUZTCYOCCUTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06867161B1
Procedure details


To 0.425 ml (1.43 mmol) of tetraisopropoxytitanium and 10 ml of ethyl ether solution of propargyl bromide (0.127 ml, 1.43 mmol) was added dropwise at −50° C. 1.90 ml of 1.43M ethyl ether solution containing isopropylmagnesium bromide (2.72 mmol). After stirring at −50° C. to −40° C. for 1 hour, the reaction liquid was given 0.102 ml (1.0 mmol) of benzaldehyde at −40° C. and heated to −20° C. over 30 minutes. With 1N hydrochloric acid added, the solution was heated to room temperature and separated into layers. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate. After drying with anhydrous magnesium sulfate, the solution was freed of solvent by vacuum distillation. The residues were purified by silica gel chromatography. Thus there was obtained 124 mg of 4-phenyl-1-butyn-4-ol (85% yields based on benzaldehyde).







Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](Br)[C:2]#[CH:3].C([Mg]Br)(C)C.[CH:10](=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl>C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C.C(OCC)C>[C:11]1([CH:10]([OH:17])[CH2:3][C:2]#[CH:1])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.102 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.127 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
|
Name
|
|
|
Quantity
|
0.425 mL
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
2.72 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
1.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at −50° C. to −40° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −40° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated into layers
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying with anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solution was freed of solvent by vacuum distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residues were purified by silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(CC#C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 124 mg | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
